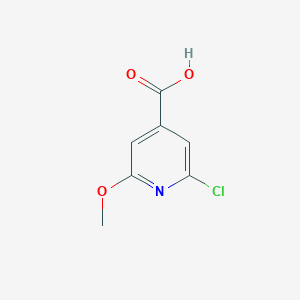

2-Chloro-6-methoxyisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQBTHQTVJMCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381948 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15855-06-8 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxyisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-6-methoxyisonicotinic acid, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of two robust synthetic routes, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide aims to serve as a practical and authoritative resource for the synthesis of this important intermediate.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its unique substitution pattern—a carboxylic acid at the C4 position, a chloro group at C2, and a methoxy group at C6—provides three distinct points for chemical modification, making it a versatile scaffold for the synthesis of complex molecules. Heterocyclic compounds, particularly substituted pyridines, are foundational components in a vast number of approved drugs. The specific arrangement of functional groups in this compound allows it to be used in the development of various therapeutic agents, including kinase inhibitors for oncology applications.[1] The strategic challenge in its synthesis lies in achieving the precise and selective installation of these functional groups onto the pyridine ring.

This guide will explore the two most logical and field-proven synthetic strategies, starting from either 2,6-dichloro-4-picoline or the readily available citrazinic acid.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary bond disconnections that lead to logical and industrially viable starting materials.

Caption: Retrosynthetic analysis of this compound.

-

Pathway I (Oxidation approach): Disconnecting the carboxylic acid via an oxidation functional group interconversion (FGI) leads to the precursor 2-chloro-6-methoxy-4-picoline . A subsequent C-O disconnection via nucleophilic aromatic substitution (SNAr) points to 2,6-dichloro-4-picoline as a logical starting material.

-

Pathway II (Substitution approach): Disconnecting the methoxy group via an SNAr reaction leads to 2,6-dichloroisonicotinic acid . A further double C-Cl disconnection via a chlorination reaction suggests citrazinic acid (2,6-dihydroxyisonicotinic acid) as an inexpensive and accessible starting material.

Pathway I: Synthesis from 2,6-Dichloro-4-Picoline

This pathway is an effective and direct route that leverages the selective oxidation of a methyl group. It consists of two primary transformations: selective mono-methoxylation followed by side-chain oxidation.

Overall Workflow

Caption: Workflow diagram for the synthesis from 2,6-dichloro-4-picoline.

Step 1: Selective Mono-methoxylation of 2,6-Dichloro-4-Picoline

Mechanistic Rationale: The two chlorine atoms at the C2 and C6 positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[2] Since the positions are electronically and sterically equivalent, achieving regioselectivity is not a concern. The primary challenge is to achieve mono-substitution while minimizing the formation of the di-methoxy byproduct. This is reliably controlled by using the nucleophile (sodium methoxide) as the limiting reagent.

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloro-4-picoline (1.0 eq.).

-

Solvent: Add anhydrous methanol (MeOH) as the solvent.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of sodium methoxide (NaOMe) in methanol (typically 25-30% w/w) dropwise to the flask. Use 1.0 to 1.1 equivalents of NaOMe to favor mono-substitution.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 2-chloro-6-methoxy-4-picoline, can be purified further by flash column chromatography if necessary, though it is often of sufficient purity for the next step.

Step 2: Oxidation of 2-Chloro-6-methoxy-4-picoline

Mechanistic Rationale: The oxidation of an alkyl group on an aromatic ring (a benzylic-type position) to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose.[3][4] The reaction proceeds under basic or neutral conditions, followed by an acidic workup to protonate the resulting carboxylate salt. The reaction works effectively because the pyridine ring stabilizes radical intermediates at the methyl group, facilitating the initial hydrogen atom abstraction.[4]

Detailed Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-chloro-6-methoxy-4-picoline (1.0 eq.) in a mixture of water and pyridine. The pyridine helps to solubilize the starting material.

-

Reagent Addition: Heat the mixture to 80-90 °C. Add solid potassium permanganate (KMnO₄, approx. 3.0-4.0 eq.) portion-wise over 1-2 hours. The addition is exothermic and should be controlled to maintain the temperature below 100 °C.

-

Reaction: After the addition is complete, continue heating the mixture at reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂. Wash the filter cake thoroughly with hot water.

-

Isolation: Combine the filtrate and washings. If the solution is basic, concentrate it to a smaller volume and then carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3.

-

Purification: The desired product, this compound, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

| Parameter | Step 1: Methoxylation | Step 2: Oxidation |

| Starting Material | 2,6-Dichloro-4-picoline | 2-Chloro-6-methoxy-4-picoline |

| Key Reagent | Sodium Methoxide (1.1 eq.) | Potassium Permanganate (3-4 eq.) |

| Solvent | Methanol | Water / Pyridine |

| Temperature | Reflux (~65 °C) | 90-100 °C |

| Typical Yield | >85% | 60-75% |

Pathway II: Synthesis from Citrazinic Acid

This pathway begins with an inexpensive, commercially available starting material and proceeds through a dichlorinated intermediate. The key steps are dichlorination and a subsequent selective mono-methoxylation.

Overall Workflow

Caption: Workflow for synthesis from Citrazinic Acid, including optional ester protection.

Step 1: Dichlorination of Citrazinic Acid

Mechanistic Rationale: The conversion of the dihydroxy-pyridine (which exists in the pyridone tautomeric form) to the dichloropyridine is a standard transformation using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds by phosphorylation of the carbonyl oxygens, creating a good leaving group that is subsequently displaced by chloride ions. The use of a quaternary ammonium salt like tetraethylammonium chloride can improve reaction rates and yields.[5]

Detailed Experimental Protocol:

-

Setup: In a flask equipped for heating under reflux with protection from moisture, suspend citrazinic acid (1.0 eq.) and tetraethylammonium chloride (1.0 eq.) in excess phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.

-

Reaction: Heat the reaction mixture to 130 °C for 18 hours, then increase the temperature to 145 °C for an additional 2 hours.[5]

-

Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done in a well-ventilated fume hood.

-

Extraction: Extract the resulting aqueous slurry with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield 2,6-dichloroisonicotinic acid as a solid.[5] This product is often used directly in the next step.

Step 2 & 3: Esterification and Selective Mono-methoxylation

Mechanistic Rationale: To prevent unwanted side reactions with the carboxylic acid group and to improve solubility, it is often advantageous to first convert the acid to its methyl ester. This is typically achieved using methanol under acidic catalysis (e.g., H₂SO₄) or via an acid chloride. The subsequent mono-methoxylation of the resulting methyl 2,6-dichloroisonicotinate follows the same SNAr principles as in Pathway I. By carefully controlling the stoichiometry of sodium methoxide (1.0-1.1 equivalents), one of the two equivalent chloro groups can be selectively replaced.

Detailed Experimental Protocol (Esterification followed by Methoxylation):

-

Esterification: Reflux 2,6-dichloroisonicotinic acid (1.0 eq.) in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Neutralize the reaction mixture, remove the methanol, and extract the methyl ester with an organic solvent.

-

Methoxylation Setup: Dissolve the purified methyl 2,6-dichloroisonicotinate (1.0 eq.) in anhydrous methanol in a flame-dried flask under a nitrogen atmosphere.

-

Reagent Addition: Add 1.05 equivalents of sodium methoxide solution dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.

-

Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Dry the organic layer, concentrate, and purify the crude methyl 2-chloro-6-methoxyisonicotinate by flash chromatography or crystallization.

Step 4: Saponification (Hydrolysis)

Mechanistic Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is a standard saponification reaction using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification.

Detailed Experimental Protocol:

-

Reaction: Dissolve the methyl 2-chloro-6-methoxyisonicotinate in a mixture of THF and water. Add an excess (2-3 eq.) of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Workup: Remove the THF under reduced pressure.

-

Isolation: Dilute the remaining aqueous solution with water and acidify with 1M HCl to a pH of 2-3.

-

Purification: The final product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Parameter | Step 1: Dichlorination | Steps 2-4: Esterification, Methoxylation, Hydrolysis |

| Starting Material | Citrazinic Acid | 2,6-Dichloroisonicotinic acid |

| Key Reagents | POCl₃, Et₄NCl | H₂SO₄/MeOH; NaOMe (1.05 eq.); LiOH |

| Temperature | 130-145 °C | Reflux; RT-50 °C; RT |

| Typical Yield | ~89%[5] | >70% (over 3 steps) |

Comparative Analysis of Pathways

| Factor | Pathway I (from 2,6-Dichloro-4-Picoline) | Pathway II (from Citrazinic Acid) |

| Starting Material Cost | Moderate. 2,6-dichloro-4-picoline is a specialty chemical. | Low. Citrazinic acid is an inexpensive bulk chemical. |

| Number of Steps | 2 | 3-4 (including protection/deprotection) |

| Key Challenges | Handling of potent oxidizer (KMnO₄); removal of MnO₂ byproduct. | Handling of POCl₃; achieving selective mono-methoxylation on a di-activated substrate. |

| Scalability | Good. Oxidation can be challenging on a very large scale but is well-established. | Excellent. Each step is a common industrial transformation. |

| Overall Recommendation | Suitable for moderate to large-scale synthesis where the starting material is available. | More economical for very large-scale industrial production due to lower starting material cost. |

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

-

Appearance: White to off-white solid.

-

Melting Point: To be determined and compared with literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show two singlets (or two doublets with a small 4-bond coupling) in the aromatic region corresponding to the two protons on the pyridine ring, a singlet for the methoxy group (~4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: The spectrum should display all 7 unique carbon signals: five in the aromatic/carbonyl region (including the C=O of the carboxylic acid) and one for the methoxy carbon (~55 ppm).

-

-

Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass (C₇H₆ClNO₃ = 187.58 g/mol ), including the characteristic isotopic pattern for one chlorine atom.

-

Purity (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), typically aiming for >97% for research and development applications.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, robust pathways. The choice between starting from 2,6-dichloro-4-picoline (Pathway I) or citrazinic acid (Pathway II) depends largely on the scale of the synthesis, cost considerations, and available equipment. Pathway I is more direct, while Pathway II is more economical for large-scale production. Both routes rely on well-understood, fundamental organic reactions, making them accessible and adaptable. This guide provides the necessary detail for researchers to confidently select and execute a synthesis, enabling the advancement of drug discovery programs that utilize this valuable heterocyclic building block.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved January 4, 2026, from [Link]

-

StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Carboxylic ester, -amide and -acid modulation of site-selectivity: e.g. 2,6-dichloro nicotinic acid (18) and its derivatives can undergo SMC reactions at C2 or C6 selectively depending on the conditions (a–d). Retrieved January 4, 2026, from [Link]

-

RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved January 4, 2026, from [Link]

-

PubMed. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved January 4, 2026, from [Link]

-

Sciencemadness.org. (2008, July 22). how to oxidize ring chain with KMnO4. Retrieved January 4, 2026, from [Link]

-

Harper College. (n.d.). The KMnO4 Test - Functional Groups. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved January 4, 2026, from [Link]

-

PubMed. (n.d.). Identification of a 2,6-dichloroisonicotinic-acid-sensitive protein kinase from tobacco by affinity chromatography on benzothiadiazole-sepharose and NIM-metal chelate adsorbent. Retrieved January 4, 2026, from [Link]

-

PMC - NIH. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Retrieved January 4, 2026, from [Link]

Sources

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxyisonicotinic Acid

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, substituted pyridine scaffolds are of paramount importance due to their versatile chemical reactivity and ability to engage with a wide range of biological targets. 2-Chloro-6-methoxyisonicotinic acid is a disubstituted pyridine derivative that presents a valuable starting point for chemical synthesis and lead optimization. Its utility as a building block is fundamentally governed by its physicochemical properties, which dictate its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies, offering detailed, field-proven protocols for the characterization of this and similar compounds. We will explore its structural identity, thermal properties, acidity, solubility, and spectroscopic signature, grounding each section in the principles of scientific integrity and experimental validation.

Chemical Identity and Structure

Unambiguous identification is the cornerstone of all subsequent chemical and biological investigation. This compound is a solid organic compound featuring a pyridine ring substituted with a carboxylic acid, a chloro group, and a methoxy group.

| Property | Value |

| CAS Number | 15855-06-8[1][2][3] |

| Molecular Formula | C₇H₆ClNO₃[1][2][4] |

| Molecular Weight | 187.58 g/mol [1][4] |

| IUPAC Name | 2-chloro-6-methoxypyridine-4-carboxylic acid[2][5] |

| Canonical SMILES | COC1=NC(=CC(=C1)C(=O)O)Cl[2] |

| InChI Key | PJQBTHQTVJMCFX-UHFFFAOYSA-N[2][5] |

The molecule's structure, characterized by an electron-withdrawing chlorine atom and carboxylic acid group, alongside an electron-donating methoxy group, establishes a complex electronic environment that influences its reactivity and acidity.

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and formulation.

| Property | Value | Source |

| Appearance | Solid, white to off-white powder/crystal | Vendor Data |

| Melting Point | 214-216 °C[2] | Experimental |

| Boiling Point | 408.9 °C at 760 mmHg | Predicted[2] |

| Density | 1.43 g/cm³ | Predicted[2] |

In-depth Focus: Melting Point Determination

The melting point is a fundamental thermal property that serves as a primary indicator of a crystalline solid's purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden this range.[6] The capillary method is the standard technique for this determination.[7][8]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[7][8] If necessary, crush coarse crystals using a mortar and pestle.

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into a dense column of 2-3 mm height.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[8]

-

Rapid Determination (Optional): Perform an initial rapid heating (e.g., 10°C/min) to find the approximate melting point.[6] This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 0.5-2°C per minute to allow for thermal equilibrium.[7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting range is T_initial – T_final.

-

Validation: Repeat the precise determination at least twice. Consistent values confirm the accuracy of the measurement.

Acidity and Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It governs the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. As this compound possesses both an acidic carboxylic acid group and a weakly basic pyridine nitrogen, understanding its pKa is essential.

In-depth Focus: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.[11] The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the titration curve.[11]

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a known volume of a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water if aqueous solubility is low. The final concentration should be around 1-10 mM.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a micro-stir bar.

-

Blank Titration: First, perform a titration on the solvent system alone (without the compound) using a standardized strong base (e.g., 0.1 M KOH or NaOH). This accounts for the buffering capacity of the solvent.

-

Sample Titration: Titrate the sample solution with the same standardized base, adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoidal curve. Specifically, it is the pH at the half-equivalence point (the volume of titrant required to neutralize half of the acid). Specialized software can be used for precise calculation.

Solubility Profile

A compound's therapeutic efficacy is contingent on its ability to be absorbed into systemic circulation, a process for which aqueous solubility is a prerequisite.[12] In drug discovery, two forms of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility is a high-throughput screen used early on, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development and biopharmaceutical classification (BCS).[13][14]

In-depth Focus: Thermodynamic (Equilibrium) Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[16] This is the method recommended by regulatory bodies like the WHO for BCS classification.[15]

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[15]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: After incubation, allow the vials to stand, then separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[16]

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[14][16]

-

Solubility Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor. The lowest measured solubility across the pH range determines the BCS solubility class.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. A full suite of 1D and 2D NMR experiments provides definitive confirmation of atom connectivity and chemical environment.

Predicted ¹H NMR Spectrum

For this compound in a solvent like DMSO-d₆, the following signals are anticipated:

-

Aromatic Protons: Two signals in the aromatic region (typically 7.0-9.0 ppm). Due to the substitution pattern, these two protons will be coupled to each other, likely appearing as doublets. Their precise chemical shifts are influenced by the electronic effects of the chloro, methoxy, and carboxylic acid groups.

-

Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to 3 protons.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>12 ppm), which may exchange with residual water in the solvent.

In-depth Focus: Comprehensive NMR Analysis for Structural Elucidation

Relying on a 1D proton spectrum alone is insufficient for definitive assignment, especially for substituted heterocycles. A logical workflow involving multiple experiments is required to assign all proton and carbon signals confidently.[17]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[17]

-

1D ¹H Spectrum: Acquire a standard high-resolution proton spectrum. This provides initial information on the number of distinct protons, their chemical shifts, and coupling patterns.

-

1D ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Note that quaternary carbons (those without attached protons) often have weaker signals.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other (typically through 2-3 bonds).[17] It will show a cross-peak between the two aromatic protons, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J_CH).[17] It allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.[17] It reveals correlations between protons and carbons that are 2 or 3 bonds away. For example, correlations from the methoxy protons will definitively assign the C6 carbon and the methoxy carbon itself.

Conclusion

This compound is a valuable chemical entity with a distinct set of physicochemical properties that are fundamental to its application in research and development. This guide has provided not only the known characteristics of this compound but also detailed, validated protocols for determining its key parameters—melting point, pKa, solubility, and spectroscopic identity. By applying these robust experimental workflows, researchers can ensure data integrity, enabling informed decisions in synthesis, screening, and formulation. A thorough understanding of these foundational properties is indispensable for unlocking the full potential of this and other novel chemical scaffolds in the pursuit of new therapeutic agents.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Melting point determination. (n.d.). University of Calgary.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Melting point determination. (n.d.). SSERC.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. (n.d.). Benchchem.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- ¹H NMR Spectra of Substituted Aminopyridines. (1993). Marcel Dekker, Inc.

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM.

- How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone - YouTube.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025, December 23). ResearchGate.

- Aqueous Solubility Assay. (n.d.). Enamine.

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). ACS Publications.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications.

- Annex 4. (n.d.). World Health Organization (WHO).

- Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.

- This compound | CAS No.15855-06-8 Synthetic Routes. (n.d.). Guidechem.

- METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis. (n.d.). ChemicalBook.

- PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29). ResearchGate.

- 2-chloro-6-methoxynicotinic acid. (2025, May 20). ChemSynthesis.

- CAS 15855-06-8 this compound. (n.d.). Alfa Chemistry.

- 2-Chloro-6-methoxynicotinic acid AldrichCPR 503000-87-1. (n.d.). Sigma-Aldrich.

- 2-Chloro-6-methoxynicotinic acid, 95%, Thermo Scientific 250mg. (n.d.). Fisher Scientific.

- 2-Chloro-6-methylisonicotinic Acid 25462-85-5. (n.d.). TCI Chemicals.

- This compound, 97%. (n.d.). J&K Scientific.

- 2-Chloro-6-methylnicotinic acid. (n.d.). PubChem.

- 2-Chloro-6-hydroxynicotinic acid(38025-90-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Chloro-6-methoxynicotinic acid. (n.d.). Santa Cruz Biotechnology.

- Synthesis of 2-chloro-6-methylnicotinic acid. (n.d.). PrepChem.com.

- 2-Chloro-6-methoxy-isonicotinic acid In Stock. (n.d.). Anichem.

- 2-Chloronicotinic acid. (2025, November 25). ChemicalBook.

- Isonicotinic acid, 2-amino-6-chloro-, hydrazide. (n.d.). NIST WebBook.

- A kind of preparation method of 2-chloroisonicotinic acid. (n.d.). Google Patents.

- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017, February). Atlantis Press.

- Study on the stability of the oxime HI 6 in aqueous solution. (1988). PubMed.

- 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Chloro-6-methoxy-isonicotinic acid - Anichem [anichemllc.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloro-6-methoxynicotinic acid, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. youtube.com [youtube.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmatutor.org [pharmatutor.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. who.int [who.int]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. benchchem.com [benchchem.com]

2-Chloro-6-methoxyisonicotinic acid CAS number 15855-06-8

An In-depth Technical Guide to 2-Chloro-6-methoxyisonicotinic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 15855-06-8), a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-chloro-6-methoxypyridine-4-carboxylic acid, is a disubstituted pyridine derivative.[1] The strategic placement of a chloro group, a methoxy group, and a carboxylic acid on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.[2] The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic landscape that can be exploited in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15855-06-8 | [1][3] |

| Molecular Formula | C₇H₆ClNO₃ | [4] |

| Molecular Weight | 187.58 g/mol | [3][5] |

| Melting Point | 214-216 °C | [1][3] |

| Boiling Point | 408.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.43 g/cm³ (Predicted) | [1][3] |

| Appearance | Solid, typically a white powder | [6] |

| InChI Key | PJQBTHQTVJMCFX-UHFFFAOYSA-N | [1] |

| SMILES | COC1=NC(=CC(=C1)C(=O)O)Cl | [1] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is not commonly detailed as a direct procedure in literature. However, a logical and field-proven approach involves a multi-step sequence starting from a more accessible precursor, such as a hydroxypyridine derivative. The following workflow is based on analogous preparations of substituted nicotinic and isonicotinic acids. A key step often involves the synthesis of the corresponding methyl ester, which is then hydrolyzed to yield the final carboxylic acid.

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hydrolysis of Methyl Ester

This protocol outlines the final step in a common synthetic route: the hydrolysis of the methyl ester precursor, Methyl 2-chloro-6-methoxyisonicotinate.

Objective: To hydrolyze Methyl 2-chloro-6-methoxyisonicotinate to yield this compound.

Materials:

-

Methyl 2-chloro-6-methoxyisonicotinate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a suitable solvent mixture like THF/water or MeOH/water. The choice of solvent ensures miscibility for both the organic ester and the aqueous base.

-

Saponification: Add an aqueous solution of a base, such as LiOH or NaOH (typically 1.5-2.0 eq), to the flask. Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. This step is a standard saponification, converting the ester to its carboxylate salt.

-

Work-up & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Re-dissolve the residue in water. Carefully acidify the aqueous solution to a pH of ~3-4 by the dropwise addition of 1M HCl. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate, as it is generally less soluble in acidic water than its salt form.

-

Extraction: Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3x volumes). This transfers the product from the aqueous phase to the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like MgSO₄ or Na₂SO₄ to remove residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to achieve high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. Standard analytical techniques are employed for this purpose.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Two singlets or two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A singlet around δ 3.9-4.1 ppm for the methoxy (-OCH₃) protons. A broad singlet for the carboxylic acid proton (-COOH), which may be concentration-dependent or exchange with D₂O. |

| ¹³C NMR | Signals corresponding to the seven distinct carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm). Aromatic carbons will appear in the typical 110-160 ppm range, and the methoxy carbon will be around 55-60 ppm. |

| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed, showing a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (approx. 1700-1730 cm⁻¹). C-O and C-Cl stretches will also be present in the fingerprint region. |

Standard Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

-

Data Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups:

-

The carboxylic acid is a versatile handle for forming amide or ester linkages, which are fundamental in drug scaffolds.

-

The chloro group is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nucleophiles (amines, thiols, etc.) to build molecular diversity.

-

The methoxy group can modulate the electronic properties and lipophilicity of the molecule or can be demethylated to reveal a hydroxyl group for further functionalization.

This substitution pattern is prevalent in the development of kinase inhibitors, a major class of modern therapeutics.[7] For instance, substituted pyridine and pyrimidine cores are central to many inhibitors targeting kinases like Src and Abl.[7][8] The synthesis of such complex molecules relies on the strategic use of building blocks like this compound.

Caption: Role of the title compound as a versatile building block in API synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. The compound is classified as an irritant.[3]

GHS Hazard Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10] Some sources also list H302 (Harmful if swallowed).

-

Signal Word: Warning[9]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[3][9]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong bases, amines, and oxidizing agents.[9][10]

-

Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[11] Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[9][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[9]

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors, leveraging its unique chemical properties to advance scientific discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Chloro-6-methoxynicotinic acid | 503000-87-1 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound - CAS:15855-06-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2-Chloro-6-methoxynicotinic acid AldrichCPR 503000-87-1 [sigmaaldrich.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloro-6-methoxynicotinic acid, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methoxyisonicotinic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-methoxyisonicotinic acid (CAS 15855-06-8), a key heterocyclic building block in medicinal chemistry and materials science. For professionals in drug development and chemical research, unambiguous structural confirmation and purity assessment are paramount. This document synthesizes predictive data based on established spectroscopic principles with field-proven methodologies to serve as a comprehensive reference for the characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The isonicotinic acid scaffold (pyridine-4-carboxylic acid) is functionalized with a chloro group at the 2-position and a methoxy group at the 6-position. These substituents critically influence the molecule's electronic properties and, consequently, its spectroscopic signature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15855-06-8 | - |

| Molecular Formula | C₇H₆ClNO₃ | - |

| Molecular Weight | 187.58 g/mol | - |

| Exact Mass | 187.00400 u | - |

| Melting Point | 214-216 °C | - |

| Density | 1.43 g/cm³ | - |

Below is the chemical structure with standardized numbering for spectroscopic assignment discussions.

Caption: Structure of this compound with atom numbering.

Integrated Spectroscopic Analysis Workflow

The robust characterization of a novel or synthesized batch of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow presented below ensures comprehensive analysis, from initial functional group identification to complete structural elucidation and purity verification.

Caption: Synergistic workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. As direct experimental spectra for this specific compound are not widely published, the following analysis is a prediction based on established chemical shift theory and data from analogous structures.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one for the methoxy group protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet, Broad | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, its position being concentration-dependent. |

| ~7.4 | Singlet | 1H | H-5 | This proton is adjacent to the electron-donating methoxy group and the nitrogen atom, but ortho to the electron-withdrawing carboxylic acid. |

| ~7.2 | Singlet | 1H | H-3 | This proton is adjacent to the electronegative chloro group and ortho to the carboxylic acid group, leading to a downfield shift. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region. |

Causality Behind Assignments:

-

Aromatic Protons (H-3, H-5): The pyridine ring has two remaining protons at the 3 and 5 positions. Due to the substitution pattern, they do not have adjacent protons, so both are expected to appear as singlets. Their precise chemical shifts are influenced by the electronic effects of the substituents. The chloro group is electron-withdrawing via induction, deshielding the adjacent H-3 proton. The methoxy group is electron-donating through resonance, which would typically shield adjacent protons, but its position relative to other groups complicates a simple prediction.

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the attached oxygen atoms and its involvement in hydrogen bonding, placing it significantly downfield.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all seven unique carbon signals.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| ~163 | C-6 | This carbon is attached to both the ring nitrogen and an oxygen atom (methoxy), causing a strong downfield shift. |

| ~151 | C-2 | The carbon bearing the electronegative chlorine atom is deshielded. |

| ~145 | C-4 | The carbon attached to the carboxylic acid group. |

| ~115 | C-5 | This carbon is expected to be the most upfield of the ring carbons due to the influence of the adjacent methoxy group. |

| ~112 | C-3 | The carbon adjacent to the chloro-substituted carbon. |

| ~55 | -OCH₃ | The methoxy carbon signal is characteristic in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-O and C-Cl bonds.[4]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid (H-bonded dimer) |

| ~1710 | C=O Stretch | Carboxylic Acid |

| 1600 - 1550 | C=N Stretch | Pyridine Ring |

| 1500 - 1400 | C=C Stretch | Pyridine Ring |

| ~1250 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |

| ~1100 | C-O Stretch | Carboxylic Acid |

| 900 - 650 | C-H Out-of-plane Bend | Aromatic Ring |

| ~750 | C-Cl Stretch | Aryl Chloride |

Expert Insights:

-

O-H Stretch: The most prominent feature will likely be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2] This broadness often obscures the aromatic C-H stretches.

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ confirms the presence of the carbonyl group from the carboxylic acid.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.[5][6]

-

Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of signals, including the C-O stretches from the ether and acid, and the C-Cl stretch, which are highly specific to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure.

-

Molecular Ion (M⁺•): Using high-resolution mass spectrometry (HRMS), the expected exact mass for the molecular ion [C₇H₆ClNO₃]⁺• is 187.00362 (calculated). This should be observed as a distinct peak.

-

Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an M+2 peak (at m/z 189) with roughly one-third the intensity of the M⁺ peak. This isotopic signature is a definitive indicator of a chlorine-containing compound.

Predicted Fragmentation Pathway (Electron Impact - EI): The molecular ion is expected to undergo fragmentation through several key pathways:

-

Loss of •OH (M-17): A common fragmentation for carboxylic acids, leading to a fragment at m/z 170.

-

Loss of •OCH₃ (M-31): Cleavage of the methoxy group, resulting in a fragment at m/z 156.

-

Loss of •COOH (M-45): Loss of the entire carboxylic acid group as a radical, yielding a fragment corresponding to the 2-chloro-6-methoxypyridine cation at m/z 142.[7][8]

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway in the fragmentation of aromatic carbonyl compounds.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to its conjugated π-system.

-

Chromophore: The core chromophore is the substituted pyridine ring. Unsubstituted isonicotinic acid shows an absorption maximum (λ_max) around 260-270 nm.[10]

-

Substituent Effects:

-

The methoxy group (-OCH₃) is an auxochrome with lone pairs on the oxygen that can be donated into the ring system. This typically causes a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect).

-

The chloro group (-Cl) is also an auxochrome that can cause a slight bathochromic shift.

-

-

Predicted λ_max: Due to the combined effects of the methoxy and chloro auxochromes, the primary π → π* transition for this compound is expected to be shifted to a longer wavelength compared to the parent isonicotinic acid, likely in the 275 - 290 nm range. The carboxylic acid group itself does not significantly contribute to absorption in this region.[2]

Standard Operating Procedures for Spectroscopic Analysis

To ensure high-quality, reproducible data, the following protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

-

Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

-

Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H spectrum using a standard single-pulse experiment, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time with more scans will be necessary.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

-

FT-IR Sample Preparation and Acquisition (KBr Pellet)

-

Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Scan: Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Analysis: Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the structure.

Conclusion

The spectroscopic profile of this compound is distinct and directly reflects its molecular architecture. NMR spectroscopy provides a definitive map of the C-H framework, while IR spectroscopy confirms the presence of key carboxylic acid and aryl ether functional groups. Mass spectrometry validates the molecular weight and formula, and its fragmentation pattern offers further structural proof. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By employing these techniques in a coordinated workflow, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the integrity of their downstream applications.

References

-

The Journal of Organic Chemistry - ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

-

ResearchGate. (2006). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, 2-(6-chloro-3-pyridazinyl)hydrazide - Optional[1H NMR]. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

ResearchGate. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-chloro-6-methoxyisonicotinate (C8H8ClNO3). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

-

Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Retrieved from [Link]

-

Chegg. (2022). predicted Spectrum 1H NMR spectra. Retrieved from [Link]

-

Pearson. (n.d.). Bruice - Organic Chemistry 8th Edition - Chapter 15. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

Chegg. (2025). predict the 13C NMR spectra of the. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

Chegg. (2017). Predict the^13C spectra of the. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

MDPI. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Pyridinecarboxylic acid [webbook.nist.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-Chloro-6-methoxyisonicotinic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

2-Chloro-6-methoxyisonicotinic acid, a halogenated pyridine carboxylic acid derivative, stands as a molecule of significant interest within the realms of synthetic chemistry and drug discovery. While its primary role to date has been that of a versatile chemical intermediate, the broader family of isonicotinic and nicotinic acid derivatives boasts a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action of this compound. In the absence of direct mechanistic studies on this specific molecule, this guide synthesizes data from structurally related compounds to postulate likely biological targets and signaling pathways. We will delve into the established pharmacological activities of analogous compounds, including their antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, to construct a scientifically grounded framework for future research and development endeavors.

Introduction: The Chemical Identity and Synthetic Versatility

This compound is a substituted pyridine derivative with the chemical formula C₇H₆ClNO₃. Its structure features a pyridine ring functionalized with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position. This unique arrangement of functional groups imparts significant synthetic utility, rendering it a valuable building block in the synthesis of more complex molecules. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the reactivity of the pyridine ring, while the carboxylic acid moiety provides a handle for various chemical modifications.

| Property | Value | Source |

| CAS Number | 15855-06-8 | Alfa Chemistry |

| Molecular Formula | C₇H₆ClNO₃ | Alfa Chemistry |

| Molecular Weight | 187.58 g/mol | Alfa Chemistry |

| IUPAC Name | 2-chloro-6-methoxypyridine-4-carboxylic acid | Alfa Chemistry |

| Synonyms | 2-Chloro-6-methoxy-isonicotinic acid | Alfa Chemistry |

While its synthetic applications are well-documented, the intrinsic biological activity and mechanism of action of this compound remain largely unexplored in publicly available literature. This guide, therefore, aims to bridge this knowledge gap by extrapolating from the known biological effects of structurally similar compounds.

Postulated Mechanisms of Action Based on Analogous Compounds

The pharmacological landscape of isonicotinic and nicotinic acid derivatives is rich and varied, suggesting several potential avenues through which this compound might exert a biological effect.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Derivatives of isonicotinic acid are renowned for their antimicrobial properties, with isoniazid being a cornerstone in the treatment of tuberculosis. The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes.

-

Mycolic Acid Synthesis Inhibition: A primary mechanism for isonicotinic acid hydrazides is the inhibition of InhA, an enoyl-acyl carrier protein reductase, which is crucial for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. While this compound is not a hydrazide, its core structure could potentially be modified to create derivatives that target this pathway.

-

Other Potential Bacterial Targets: Research on various substituted nicotinic acid derivatives has revealed a broader spectrum of antibacterial and antifungal activities, suggesting the involvement of other targets. These could include enzymes involved in DNA replication, protein synthesis, or cell membrane integrity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial potential of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Antioxidant Effects: Modulation of Inflammatory Pathways

Numerous studies have highlighted the anti-inflammatory and antioxidant properties of nicotinic acid derivatives. These effects are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

-

Inhibition of Pro-inflammatory Mediators: Derivatives of nicotinic acid have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This could occur through the inhibition of signaling pathways like NF-κB and MAPK.

-

Reactive Oxygen Species (ROS) Scavenging: The antioxidant activity of these compounds may stem from their ability to directly scavenge free radicals or to upregulate the expression of endogenous antioxidant enzymes.

Diagram: Potential Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism.

Enzyme Inhibition: A Broad Range of Potential Targets

The structural features of this compound make it a candidate for interacting with the active sites of various enzymes.

-

Kinase Inhibition: The pyridine core is a common scaffold in many kinase inhibitors. It is plausible that this compound or its derivatives could inhibit specific kinases involved in cell signaling and proliferation.

-

Topoisomerase Inhibition: Some substituted pyridine derivatives have demonstrated the ability to inhibit topoisomerases, enzymes that are critical for DNA replication and repair. This suggests a potential anticancer application.

-

Other Enzyme Systems: The diverse biological activities of related compounds suggest that other enzyme systems, such as those involved in lipid metabolism, could also be potential targets. For instance, some isonicotinic acid derivatives have shown antihyperlipidemic effects.

Future Directions and Research Imperatives

The elucidation of the precise mechanism of action of this compound requires a systematic and multi-faceted research approach.

-

High-Throughput Screening: Screening this compound against a broad panel of biological targets, including various enzymes and receptors, would be a crucial first step in identifying its primary mechanism of action.

-

In Vitro and In Vivo Studies: Following the identification of potential targets, detailed in vitro enzyme inhibition assays and cell-based functional assays should be conducted. Promising in vitro results should be further validated in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives of this compound would provide valuable insights into the structural requirements for activity and could lead to the development of more potent and selective compounds.

Conclusion

While this compound is currently recognized primarily for its utility in chemical synthesis, the extensive and diverse biological activities of its structural analogs strongly suggest that it may possess untapped therapeutic potential. Based on the available evidence from related compounds, its mechanism of action could involve the modulation of microbial growth, inflammatory pathways, or the inhibition of key enzymes. This technical guide provides a foundational framework to stimulate and guide future research into the pharmacological properties of this intriguing molecule, with the ultimate goal of unlocking its potential for the development of novel therapeutic agents.

References

-

PubMed. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. [Link]

-

PMC. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

-

PubMed. 2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity: The role of the chlorine substituent. [Link]

discovery and history of 2-Chloro-6-methoxyisonicotinic acid

An In-Depth Technical Guide to 2-Chloro-6-methoxyisonicotinic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. While a singular, celebrated moment of discovery for this specific molecule is not prominent in the scientific literature, its history is intrinsically linked to the broader development of synthetic methodologies for functionalized pyridine derivatives. This document explores the compound's structural significance, physicochemical properties, and the evolution of synthetic strategies for its preparation. Detailed, field-proven protocols are presented alongside visualizations to elucidate key chemical transformations. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in the design and synthesis of novel, high-value molecules.

Chapter 1: Introduction to a Versatile Heterocyclic Scaffold

Nomenclature, Isomerism, and Structural Significance

This compound, systematically named 2-chloro-6-methoxypyridine-4-carboxylic acid, is a polysubstituted pyridine derivative.[1] Its structure is defined by a pyridine ring functionalized with a chlorine atom at the 2-position, a methoxy group at the 6-position, and a carboxylic acid at the 4-position (the "iso" position).

It is crucial to distinguish it from its common isomer, 2-chloro-6-methoxynicotinic acid, where the carboxylic acid is located at the 3-position.[2] This seemingly minor positional change significantly alters the electronic properties and steric environment of the molecule, influencing its reactivity and its suitability for different synthetic applications.

The strategic placement of its functional groups makes this compound a highly valuable scaffold:[2]

-

Carboxylic Acid (C4): Provides a reactive handle for forming amides, esters, and other derivatives, essential for building larger molecular architectures.

-

Chloro Group (C2): Acts as a leaving group, susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities like amines, thiols, and alkoxides.[2]

-

Methoxy Group (C6): An electron-donating group that modulates the reactivity of the pyridine ring.

This unique combination of reactive sites makes the molecule a versatile intermediate in the synthesis of complex targets in the pharmaceutical and agrochemical industries.[3]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 15855-06-8 | [4] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| IUPAC Name | 2-chloro-6-methoxypyridine-4-carboxylic acid | [1] |

| Melting Point | 214-216 °C | [1] |

| Boiling Point | 408.9 °C at 760 mmHg | [1] |

| Density | 1.43 g/cm³ | [1] |

| SMILES | COC1=NC(=CC(=C1)C(=O)O)Cl | [1] |

Significance in Medicinal Chemistry